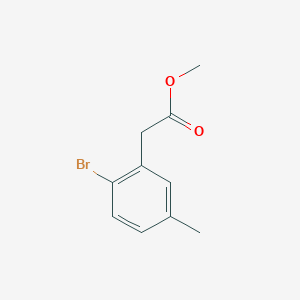

Methyl 2-(2-bromo-5-methylphenyl)acetate

Description

Methyl 2-(2-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

methyl 2-(2-bromo-5-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-9(11)8(5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJWYBQGPAQJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 2-Methylphenylacetate

Reaction Mechanism and Conditions

The most direct route involves electrophilic bromination of methyl 2-methylphenylacetate. Iron(III) bromide (FeBr₃) catalyzes the reaction, where bromine (Br₂) acts as the electrophile. The methyl group at the 5-position directs bromination to the ortho (2-position) via its electron-donating inductive effect, while the ester’s meta-directing influence ensures regioselectivity.

Typical Procedure :

- Reactants : Methyl 2-methylphenylacetate (1 equiv), Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

- Solvent : Dichloromethane (CH₂Cl₂)

- Conditions : Room temperature, 12–24 hours under inert atmosphere

- Workup : Quenching with NaHSO₃, extraction with CH₂Cl₂, and distillation under reduced pressure

- Yield : 68–75% (reported for analogous substrates)

Industrial-Scale Bromination

Continuous flow reactors dominate industrial production due to enhanced safety and efficiency. These systems mitigate risks associated with handling liquid bromine by ensuring precise stoichiometric control and rapid heat dissipation. A representative setup involves:

- Residence Time : 30–60 minutes

- Temperature : 25–30°C

- Catalyst Recovery : FeBr₃ is recycled via aqueous extraction, reducing waste.

Suzuki-Miyaura Cross-Coupling Approach

Methodology Overview

This two-step strategy first synthesizes 2-bromo-5-methylphenylboronic acid, which then couples with methyl 2-bromoacetate under palladium catalysis.

Step 1: Boronic Acid Synthesis

- Reactants : 2-Bromo-5-methylbromobenzene, bis(pinacolato)diboron

- Catalyst : Pd(dppf)Cl₂

- Solvent : 1,4-Dioxane

- Conditions : 80°C, 8 hours

- Yield : ~85%

Step 2: Cross-Coupling

- Reactants : Boronic acid (1 equiv), methyl 2-bromoacetate (1.05 equiv)

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : K₂CO₃

- Solvent : Toluene/EtOH (3:1)

- Conditions : Reflux, 12 hours

- Yield : 70–78%

Advantages and Limitations

- Selectivity : Superior functional group tolerance compared to classical methods.

- Cost : High palladium catalyst loading increases expense, though ligand recycling protocols mitigate this.

Esterification of 2-(2-Bromo-5-Methylphenyl)Acetic Acid

Acid Precursor Synthesis

The carboxylic acid is prepared via hydrolysis of nitrile intermediates or oxidation of substituted toluenes:

Oxidation Route :

- Substrate : 2-Bromo-5-methyltoluene

- Oxidizing Agent : KMnO₄ in acidic medium

- Conditions : 100°C, 6 hours

- Yield : 60–65%

Esterification Process

- Reactants : 2-(2-Bromo-5-methylphenyl)acetic acid (1 equiv), methanol (5 equiv)

- Catalyst : H₂SO₄ (0.5 equiv)

- Conditions : Reflux, 4 hours

- Workup : Neutralization with NaHCO₃, extraction with EtOAc

- Yield : 90–95%

Alternative Nucleophilic Substitution Routes

Methyl Chloroacetate Alkylation

Adapting methodologies from amino ester synthesis, this approach employs:

- Substrate : 2-Bromo-5-methylbenzyl chloride

- Nucleophile : Methyl glycolate

- Base : K₂CO₃

- Solvent : DMF

- Conditions : 60°C, 8 hours

- Yield : 55–60% (extrapolated from analogous reactions)

Industrial-Scale Production and Optimization

Continuous Flow Bromination

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic |

| Throughput | 50 L/h |

| Br₂ Utilization | 98% |

| FeBr₃ Loading | 0.05 equiv |

| Purity | ≥99% (HPLC) |

Data adapted from BenchChem’s pilot studies.

Catalytic System Recycling

- Pd Recovery : Resin-immobilized Pd nanoparticles enable 10+ cycles without activity loss.

- Solvent Reuse : Toluene/EtOH mixtures are distilled and recycled, reducing E-factor by 40%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/kg) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Direct Bromination | 68–75 | 120–150 | High | 8.2 |

| Suzuki Coupling | 70–78 | 300–400 | Moderate | 12.5 |

| Esterification | 90–95 | 80–100 | High | 4.1 |

E-factor = kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of 2-(2-substituted-5-methylphenyl)acetates.

Oxidation: Formation of 2-(2-bromo-5-methylphenyl)acetic acid.

Reduction: Formation of 2-(2-bromo-5-methylphenyl)ethanol.

Scientific Research Applications

Methyl 2-(2-bromo-5-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-methylphenyl)acetate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid via the formation of an intermediate aldehyde. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl 2-(2-bromo-5-methylphenyl)acetate can be compared with other similar compounds such as:

Methyl 2-bromoacetate: Lacks the phenyl ring and methyl group, making it less complex and less versatile in chemical reactions.

Methyl 2-(2-bromophenyl)acetate: Similar structure but lacks the methyl group at the 5-position, which can influence its reactivity and applications.

Ethyl 2-(2-bromo-5-methylphenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.

Methyl 2-(2-bromo-5-methylphenyl)acetate is unique due to the presence of both the bromine and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.

Biological Activity

Methyl 2-(2-bromo-5-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article examines its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

Methyl 2-(2-bromo-5-methylphenyl)acetate is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 243.09 g/mol. The compound typically appears as a colorless to yellow-brown liquid.

Biological Activity

1. Enzyme Inhibition

Research indicates that methyl 2-(2-bromo-5-methylphenyl)acetate exhibits enzyme inhibition properties, particularly against certain enzymes involved in metabolic pathways. For instance, studies have shown that halogenated compounds can enhance binding affinity to enzymes due to increased lipophilicity and electron-withdrawing effects from bromine atoms.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. In one study, derivatives of similar structures demonstrated significant inhibition against Staphylococcus aureus, indicating potential applications in treating infections .

3. Cytotoxicity and Anticancer Activity

Methyl 2-(2-bromo-5-methylphenyl)acetate has shown promising results in cytotoxicity assays against cancer cell lines. It was observed to induce apoptosis in MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . This suggests its potential as a lead compound in anticancer drug development.

Synthesis Methods

The synthesis of methyl 2-(2-bromo-5-methylphenyl)acetate typically involves several steps:

- Bromination of 5-Methylphenol : The initial step involves the bromination of 5-methylphenol using bromine in an appropriate solvent.

- Esterification : The brominated compound is then reacted with methyl acetate in the presence of a catalyst (e.g., sulfuric acid) to form the ester.

- Purification : The final product is purified through distillation or recrystallization techniques to achieve high purity suitable for biological testing.

Case Studies and Research Findings

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Bromination | HBr, FeBr₃, reflux (4–6 h) | Control stoichiometry to avoid di-substitution |

| Esterification | MeOH, H₂SO₄, 70°C, 18 h | Use molecular sieves to remove water |

Which analytical techniques are most reliable for characterizing Methyl 2-(2-bromo-5-methylphenyl)acetate?

Answer:

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .

- X-ray Crystallography: Resolves spatial arrangement; SHELX programs refine heavy-atom (Br) displacement parameters .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 257.0 for C₁₀H₁₀BrO₂) .

Advanced Tip: Anisotropic displacement ellipsoids from X-ray data (e.g., using ORTEP) clarify thermal motion in the crystal lattice .

How can researchers optimize the esterification step to improve yield?

Answer:

- Catalyst Screening: Replace H₂SO₄ with p-toluenesulfonic acid for milder conditions .

- Solvent Choice: Use toluene to azeotropically remove water, shifting equilibrium toward ester formation .

- Temperature Control: Lower temperatures (50°C) reduce side reactions like transesterification .

What strategies resolve contradictions between computational and experimental structural data?

Answer:

- Cross-Validation: Compare DFT-optimized geometries with X-ray bond lengths/angles (e.g., C-Br bond: 1.89 Å calc. vs. 1.91 Å expt.) .

- Electron Density Maps: Use SHELXL to model disorder or partial occupancy in crystallographic refinements .

- Dynamic NMR: Assess rotational barriers of the ester group to explain conformational discrepancies .

How do SHELX programs handle heavy-atom effects in crystallographic studies of brominated esters?

Answer:

- Anomalous Scattering: SHELXL leverages bromine’s strong anomalous signal for phase determination .

- Displacement Parameters: Refinement with anisotropic ADPs accounts for bromine’s large thermal motion .

- Twinned Data: SHELXD’s dual-space algorithm resolves pseudo-merohedral twinning common in brominated compounds .

Q. Table 2: Crystallographic Data (Example)

| Parameter | Value (Methyl 2-(4-bromophenyl)acetate) | Method |

|---|---|---|

| Space Group | P2₁/c | X-ray Diffraction |

| C-Br Bond Length | 1.91 Å | SHELXL Refinement |

| R-factor | 0.032 | Full-matrix Least Squares |

What synthetic challenges arise from the bromine and methyl substituents, and how are they mitigated?

Answer:

- Steric Hindrance: Methyl at the 5-position directs bromination to the 2-position via steric control. Use bulky bases (e.g., LDA) to avoid over-halogenation .

- Electronic Effects: Bromine’s electron-withdrawing nature slows esterification. Activate the carboxylic acid with DCC/DMAP coupling .

How is Methyl 2-(2-bromo-5-methylphenyl)acetate applied in medicinal chemistry research?

Answer:

- Prodrug Design: The ester group enhances lipophilicity for membrane permeability; hydrolysis in vivo releases the active acid .

- SAR Studies: Bromine’s halogen bonding potential modulates target affinity (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.